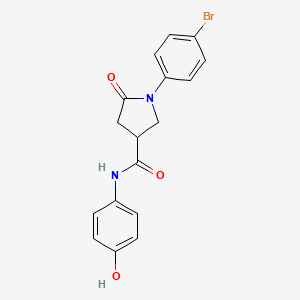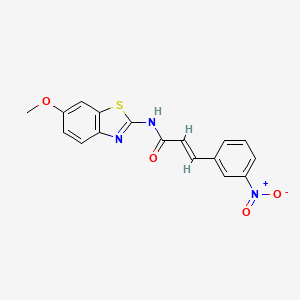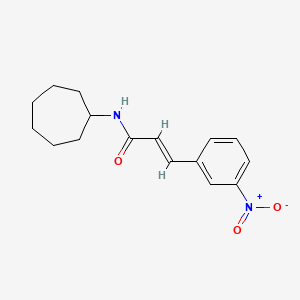![molecular formula C18H18N4O5 B11016734 (3-Methyl-4-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11016734.png)
(3-Methyl-4-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methyl-4-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: methyl 3-nitro-4-[4-(4-nitrophenyl)-1-piperazinyl]benzoate . Its molecular formula is C₁₈H₁₈N₄O₆ , and its molecular weight is approximately 386.36 g/mol . This compound belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method is the condensation of 3-methyl-4-nitrobenzoic acid with 4-nitrophenylpiperazine in the presence of reagents such as coupling agents (e.g., DCC or EDC) and base (e.g., triethylamine). The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The nitro groups in the compound make it susceptible to oxidation reactions.
- Reduction : Reduction of the nitro groups can yield corresponding amino derivatives.
- Substitution : The piperazine ring can undergo substitution reactions.
- Reduction : Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon, Raney nickel).
- Substitution : Various alkylating agents or acyl chlorides.
Major Products:: The major products depend on the specific reaction conditions. Reduction of the nitro groups leads to amino derivatives, while substitution reactions yield various substituted piperazine derivatives.
Scientific Research Applications
This compound has diverse applications:
- Medicinal Chemistry : Researchers explore its potential as a scaffold for designing novel drugs targeting specific receptors.
- Biological Studies : It may serve as a probe for investigating biological pathways.
- Industry : Its reactivity makes it useful in organic synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its interactions with molecular targets (e.g., receptors, enzymes) likely underlie its effects.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
- Methyl 3-nitro-4-(3-nitrophenyl)piperazine .
- (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone .
- (4-Chloro-2-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone .
These compounds share structural features but exhibit distinct properties
Properties
Molecular Formula |
C18H18N4O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3-methyl-4-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O5/c1-13-12-14(2-7-17(13)22(26)27)18(23)20-10-8-19(9-11-20)15-3-5-16(6-4-15)21(24)25/h2-7,12H,8-11H2,1H3 |
InChI Key |
KOHIDIRIXDFQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016660.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11016661.png)
![2-(1H-indol-1-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016662.png)
![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11016666.png)
![5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11016671.png)

![6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11016688.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016690.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11016692.png)


![(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016723.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11016725.png)
